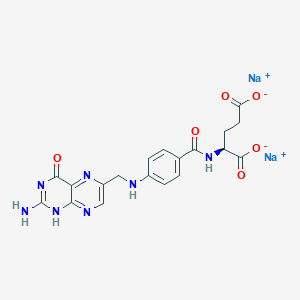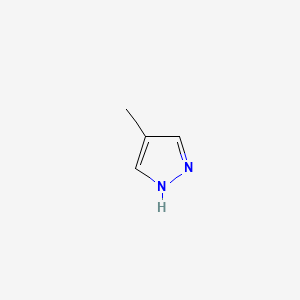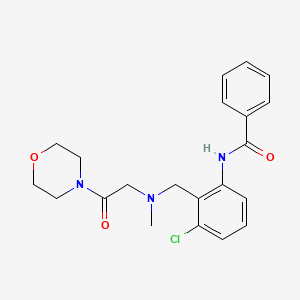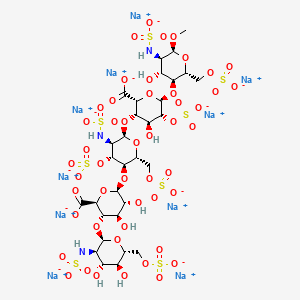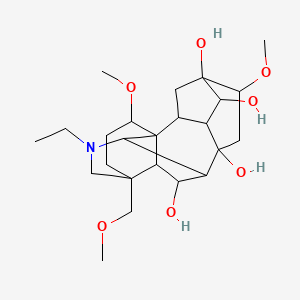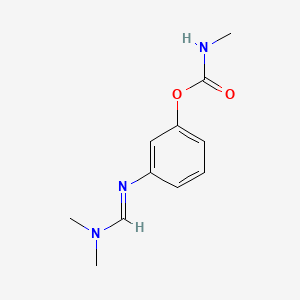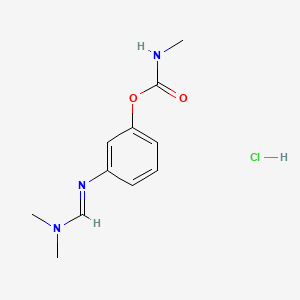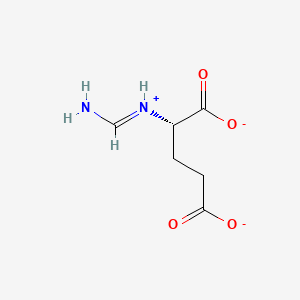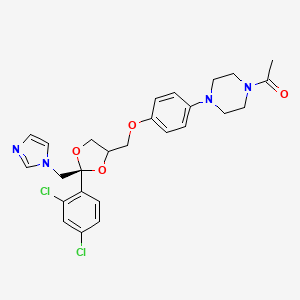
kétoconazole
Vue d'ensemble
Description
Ketoconazole is an antifungal medication used to treat infections caused by a fungus or yeast . It works by killing the fungus or yeast or preventing its growth . It is used to treat fungal and yeast infections on your skin, hair, nails, and in your blood .
Synthesis Analysis
Ketoconazole (KTZ) is a synthetic antifungal drug used to prevent and treat fungal infections, especially in immunocompromised patients such as those with AIDS . The synthesis of ketoconazole involves the condensation of different thiosemicarbazides substituted by different cyclic and aromatic amines with the KTZ .Molecular Structure Analysis
The structure and dynamics of various molecular moieties of ketoconazole are thoroughly studied by measuring chemical shift anisotropy tensor and site-specific spin-lattice relaxation time . The local correlation time at crystallographically different carbon nuclei sites is also calculated .Chemical Reactions Analysis
The degradation kinetics of ketoconazole in aqueous solutions has been investigated over the pH region 1.2–10 at 80, 85, and 90°C . The chemical structure of ketoconazole has an amide linkage which could be easily cut by hydrolysis reaction catalyzed by hydrogen or hydroxyl ions .Physical And Chemical Properties Analysis
Ketoconazole is a broad-spectrum antifungal agent used in the treatment of superficial or systemic fungal infections . The current analytical methods for identification and quantitative determination of ketoconazole in samples are reviewed .Applications De Recherche Scientifique
Agent antifongique
Le kétoconazole est un agent antifongique qui appartient au groupe des azoles (imidazole). Il a été découvert en 1976 et introduit pour la première fois en 1977 . C’était le premier azole antifongique actif par voie orale utilisé à la fois par voie orale et topique pour lutter contre de nombreux types d’infections fongiques modérées ou graves . Cependant, il a été largement remplacé en tant qu’antifongique systémique de première intention par d’autres agents antifongiques azoles, tels que l’itraconazole, en raison de la toxicité plus élevée du this compound, de sa faible absorption et de son spectre d’activité plus limité .
Propriétés antiandrogènes
Le this compound à fortes doses orales possède des propriétés antiandrogènes. Il inhibe la production de testostérone et d’autres androgènes dans les gonades et les surrénales . Cette propriété a conduit à son utilisation dans le traitement de maladies comme le syndrome de Cushing, le cancer de la prostate et la puberté précoce .
Propriétés antiglucocorticoïdes
Le this compound possède également des propriétés antiglucocorticoïdes . Cela signifie qu’il peut inhiber la production de glucocorticoïdes, une classe de corticostéroïdes qui sont impliqués dans une variété de processus physiologiques, y compris la réponse au stress, la réponse immunitaire et la régulation de l’inflammation.
Traitement de la dermatite séborrhéique et des pellicules
Le shampooing au this compound topique possède des propriétés antifongiques, antibactériennes et anti-inflammatoires documentées, principalement contre le Pityrosporum ovale de la flore normale du cuir chevelu . Par conséquent, il est utilisé pour traiter la dermatite séborrhéique et les pellicules avec une grande efficacité et une absorption transcutanée négligeable .
Traitement de l’alopécie androgénétique
De petites études cliniques non contrôlées ont démontré des effets positifs légers à modérés du shampooing au this compound dans l’alopécie androgénétique (AGA), avec un mécanisme d’action inconnu . Son utilisation en AGA/FPHL est « hors AMM » .
Traitement des infections fongiques systémiques
Le this compound était le premier médicament azole actif par voie orale et un puissant inhibiteur de la stéroïdogenèse gonadique et surrénalienne, utilisé principalement pour traiter les infections fongiques systémiques . Il a été démontré qu’il prévenait ou guérissait la candidose systémique dans le contexte de transplantation de moelle osseuse sans inhiber significativement la récupération de la moelle .
Traitement des infections fongiques superficielles et systémiques
Le this compound a de meilleurs effets antifongiques contre les isolats cutanés et muqueux des Candida spp. et Cryptococcus spp . Il est utilisé pour traiter une variété d’infections fongiques, y compris celles causées par Candida spp., Cryptococcus spp., Aspergillus spp., Fusarium spp., Scedosporium spp., Penicillium spp. et Zygomycètes .
Inhibition de la cytochrome P450 14a-déméthylase
Le this compound agit principalement en bloquant la cytochrome P450 14a-déméthylase (P45014DM) . Cette enzyme est dans la voie de biosynthèse du stérol qui conduit du lanostérol à l’ergostérol . L’affinité du this compound pour les membranes cellulaires fongiques est plus faible que celle du fluconazole et de l’itraconazole .
Mécanisme D'action
Target of Action
Ketoconazole primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol , which is an essential component of the fungal cell membrane .
Mode of Action
Ketoconazole interacts with its target, 14-α-sterol demethylase, and inhibits its function . This results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .
Biochemical Pathways
The inhibition of ergosterol synthesis disrupts the sterol biosynthesis pathway . This disruption affects the fluidity and integrity of the fungal cell membrane, thereby preventing the growth of the fungus .
Pharmacokinetics
Ketoconazole has a bioavailability of 37-97% when taken orally . It is extensively metabolized in the liver, predominantly through oxidation and O-dealkylation . Ketoconazole is 83.7% plasma protein-bound, mainly to albumin, and 15.3% is erythrocyte-bound, resulting in only 1% of free drug . The metabolites of ketoconazole are mainly excreted in the feces .
Result of Action
The inhibition of ergosterol synthesis by ketoconazole leads to increased fungal cellular permeability . This disrupts the normal functioning of the fungal cell, leading to its death . Additionally, ketoconazole has antiandrogenic properties, inhibiting the production of testosterone and other androgens in both gonads and adrenals .
Action Environment
The efficacy of ketoconazole can be influenced by environmental factors such as temperature and the composition of the growth medium . For instance, both temperature and the composition of the growth medium significantly affect the tolerance of Candida albicans to ketoconazole, with little effect on resistance . Furthermore, ketoconazole’s action can also be influenced by the host’s lipid profile, which can affect the drug’s impact on the microbial community .
Safety and Hazards
Orientations Futures
While ketoconazole is generally thought to be effective and safe for the treatment of superficial fungal infections , due to the advent of more effective fungal infection treatment options, ketoconazole is typically not the first-line medication anymore . It should only be an option when other first-line treatments are not available or not tolerated by the patient .
Propriétés
IUPAC Name |
1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-OZXSUGGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029879, DTXSID901316748 | |
| Record name | Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS OR POWDER. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane. | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 4-methylpentanone | |
CAS RN |
65277-42-1, 142128-59-4 | |
| Record name | Ketoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65277-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Ketoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketoconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
146 °C, 148-152 °C | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




